![molecular formula C17H17N3 B2689756 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 956453-62-6](/img/structure/B2689756.png)
3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a phenyl group at the 1-position, an ethylphenyl group at the 3-position, and an amine group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The phenyl and ethylphenyl substituents are also aromatic, and the amine group (-NH2) is a common functional group in organic chemistry .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could be protonated or alkylated, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an aromatic compound with an amine group, it would likely be somewhat polar and could form hydrogen bonds. Its solubility in various solvents would depend on the balance of these polar and nonpolar regions .Scientific Research Applications
Synthesis and Catalysis
Research has shown that derivatives similar to 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine are valuable in synthetic chemistry, particularly in catalysis and the synthesis of complex organic molecules. For example, palladium-catalyzed asymmetric allylic amination using pyrazole ligands demonstrates the compound's utility in achieving high enantioselectivity in chemical reactions, which is crucial for the production of pharmaceuticals and agrochemicals (Togni et al., 1996).
Material Science
In material science, modifications of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazole derivatives, have shown significant improvements in properties. These modifications enhance the hydrogels' thermal stability and introduce antibacterial and antifungal properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Organic Synthesis
The facile synthesis of pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives highlights the versatility of these compounds in creating heterocyclic structures. Such advancements in organic synthesis are vital for developing new drugs and materials with unique properties (Ghaedi et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-ethylphenyl)-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-13-8-10-14(11-9-13)16-12-17(18)20(19-16)15-6-4-3-5-7-15/h3-12H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEMXJKQJNWHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323307 |
Source
|
Record name | 5-(4-ethylphenyl)-2-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956453-62-6 |
Source
|
Record name | 5-(4-ethylphenyl)-2-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.